4-hydroxy-1-imino-1lambda6-thian-1-one
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Overview
Description
4-Hydroxy-1-imino-1lambda6-thian-1-one, also known by its IUPAC name 1-amino-4-hydroxy-2,3,4,5-tetrahydro-1lambda6-thiopyran 1-oxide, is a compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . This compound is characterized by its unique structure, which includes a thiopyran ring with an imino and hydroxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-imino-1lambda6-thian-1-one typically involves the reaction of thiopyran derivatives with appropriate reagents under controlled conditions. One common method includes the use of thioureas and acryloyl chloride, which undergo a cyclization reaction to form the desired thiopyran ring . The reaction is often promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the imino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-imino-1lambda6-thian-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
4-Hydroxy-1-imino-1lambda6-thian-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-imino-1lambda6-thian-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied for its binding affinity to G-protein coupled cannabinoid receptor (CB1) and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-1-imino-1lambda6-thian-1-one can be compared with other similar compounds, such as:
Imino-1,3-thiazinan-4-one: Shares a similar thiopyran ring structure but differs in the position and type of functional groups.
Thioxopyrimidinones: Known for their antiallergic and anticancer activities.
Dihydropyrimidinones: Display a broad spectrum of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-imino-1-oxothian-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-9(8)3-1-5(7)2-4-9/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMHVNZFIBGRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609964-37-5 |
Source
|
Record name | 4-hydroxy-1-imino-1lambda6-thian-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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